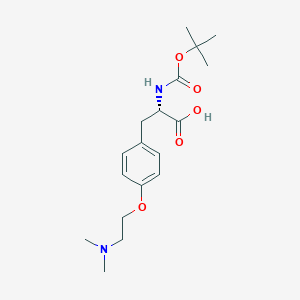

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid

説明

This compound (CAS: 233689-24-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenyl ring substituted with a 2-(dimethylamino)ethoxy group, and a propanoic acid backbone in the (S)-configuration. Its molecular formula is $ \text{C}{18}\text{H}{28}\text{N}2\text{O}5 $, with a molar mass of 352.43 g/mol . This compound is typically used as an intermediate in peptide synthesis or drug development, leveraging its Boc group for temporary amine protection during solid-phase synthesis .

特性

IUPAC Name |

(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)24-11-10-20(4)5/h6-9,15H,10-12H2,1-5H3,(H,19,23)(H,21,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZJZYCYUGRGNH-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid, often referred to as Boc-DMAE-Phe, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for Boc-DMAE-Phe is , with a molecular weight of 336.38 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.38 g/mol |

| CAS Number | 623950-02-7 |

| Purity | ≥95% |

Research has indicated that the biological activity of Boc-DMAE-Phe may involve modulation of various cellular pathways. Preliminary studies suggest that it could act as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, the compound has been shown to interfere with the HSET (KIFC1) pathway, which is crucial for the survival of centrosome-amplified cancer cells .

In Vitro Studies

In vitro assays have demonstrated that Boc-DMAE-Phe exhibits significant cytotoxicity against several cancer cell lines. For instance, it was found to induce multipolar spindle formation in centrosome-amplified DLD1 human colon cancer cells, leading to increased rates of apoptosis . The effectiveness of Boc-DMAE-Phe was quantified using the following metrics:

| Cell Line | IC50 (μM) |

|---|---|

| DLD1 (4NCA) | 15 |

| DLD1 (2N) | No significant effect |

Case Studies

A notable case study involved the application of Boc-DMAE-Phe in a high-throughput screening assay aimed at identifying novel HSET inhibitors. The compound was observed to cause a 21% increase in multipolarity in treated DLD1 cells, indicating its potential as a therapeutic agent against cancers characterized by centrosome amplification .

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected amino acid core but differ in phenyl ring substituents, which significantly alter their physicochemical properties and applications. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Functional and Pharmacological Differences

- Antiviral Activity : The chloro-fluoro derivative () is linked to HIV-1 entry inhibition studies, leveraging halogen interactions with viral proteins .

- Imaging Applications : Fluorine-substituted analogs (e.g., ) are precursors for $^{18}\text{F}$-labeled PET tracers due to fluorine's favorable nuclear properties .

- Anti-Inflammatory Potential: Hydroxy-substituted analogs () are explored for immunoproteasome inhibition, critical in autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。